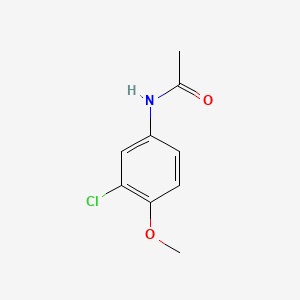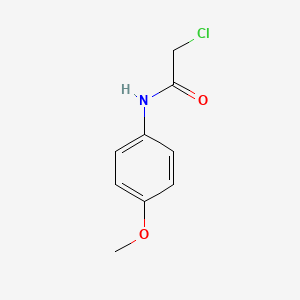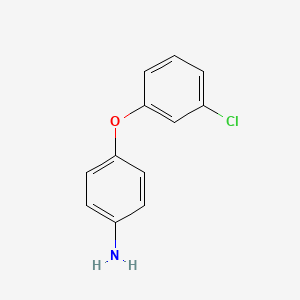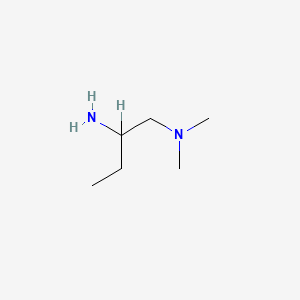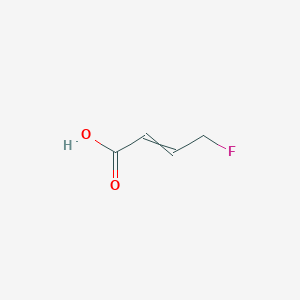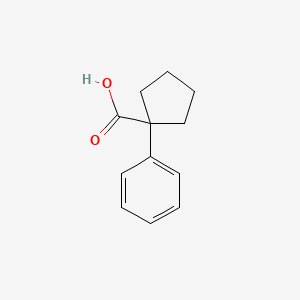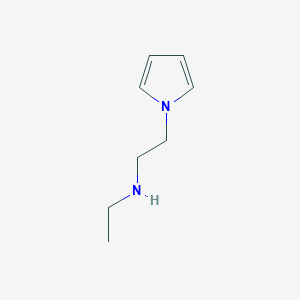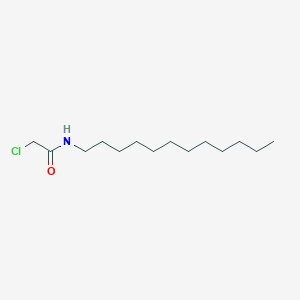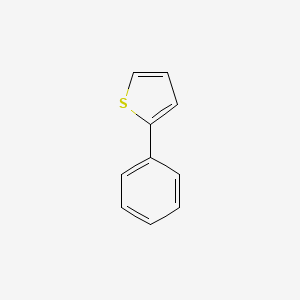
2-Phenylthiophene
Vue d'ensemble
Description
2-Phenylthiophene is a molecule composed of carbon, hydrogen, and sulfur atoms . It belongs to the class of thiophenes and is an aromatic compound. The compound is commonly used as a building block in organic synthesis, and a precursor to other organic compounds.
Synthesis Analysis
The synthesis of 2-Phenylthiophene has been well-investigated . Suitable reagents and catalysts are well known, and regioselectivity of substitution reactions can be predicted . Nevertheless, the demand for new materials and new medicines encourages searches for new methods as well as to improve the existing ones .Molecular Structure Analysis
The molecular formula of 2-Phenylthiophene is C10H8S . It has an average mass of 160.236 Da and a monoisotopic mass of 160.034668 Da .Chemical Reactions Analysis
Thiophene, the core structure of 2-Phenylthiophene, is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . For this reason, thiophene easily reacts with electrophiles . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical And Chemical Properties Analysis
2-Phenylthiophene has a density of 1.1±0.1 g/cm3, a boiling point of 254.6±9.0 °C at 760 mmHg, and a flash point of 77.9±4.9 °C . It has a molar refractivity of 49.2±0.3 cm3 .Applications De Recherche Scientifique
Medicinal Chemistry: Anti-Inflammatory and Antimicrobial Properties
2-Phenylthiophene derivatives have been studied for their potential therapeutic properties. They exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. This makes them valuable in the development of new medications that could treat various inflammatory conditions and infections .
Organic Semiconductors
In the field of material science, 2-Phenylthiophene is used in the creation of organic semiconductors . These materials are crucial for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential components in modern electronic devices .
Corrosion Inhibitors
The derivatives of 2-Phenylthiophene serve as corrosion inhibitors in industrial applications. They help protect metals and alloys from corrosion, thereby extending the life of machinery and structures exposed to corrosive environments .
Anticancer Research
Research has indicated that certain 2-Phenylthiophene compounds possess anticancer properties. They are being explored for their ability to inhibit the growth of cancer cells, which could lead to the development of new cancer treatments .
Antioxidant Activity
2-Phenylthiophene derivatives have shown promise as antioxidants . They can potentially be used to scavenge free radicals, thereby protecting cells from oxidative stress and contributing to the prevention of various diseases .
Anesthetic Applications
Some 2-Phenylthiophene derivatives are used as anesthetics , particularly in dental procedures. They work by blocking voltage-gated sodium channels, which are necessary for the initiation and conduction of nerve impulses .
Safety and Hazards
2-Phenylthiophene is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
Mécanisme D'action
Target of Action
Thiophene rings, which are common constituents in drugs, are known to interact with various biological targets .
Mode of Action
2-Phenylthiophene is a mono-substituted thiophene that is metabolised by induced (β-napthoflavone) rat hepatic microsomes and human CYP1A1 supersomes to both an S-oxide and epoxide . The S-oxide is the favoured route .
Biochemical Pathways
The biochemical pathways affected by 2-Phenylthiophene involve its metabolism to S-oxide and epoxide forms . These reactive metabolites are thought to be the cause of toxicities associated with several thiophene-containing drugs .
Pharmacokinetics
It is known that 2-phenylthiophene undergoes extensive turnover in freshly isolated hepatocytes from non-induced rats .
Result of Action
The formation of reactive metabolites (s-oxide and epoxide) during its metabolism could potentially lead to cellular toxicity .
Action Environment
The action, efficacy, and stability of 2-Phenylthiophene can be influenced by various environmental factors, including the presence of certain P450 isoforms that can shift the metabolic profile of thiophenes .
Propriétés
IUPAC Name |
2-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRGDKFLFAYRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876227 | |
| Record name | 2-PHENYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylthiophene | |
CAS RN |
825-55-8, 56842-14-9 | |
| Record name | 2-Phenylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2-phenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PHENYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-phenylthiophene?
A1: 2-Phenylthiophene has the molecular formula C10H8S and a molecular weight of 160.24 g/mol.
Q2: Are there any spectroscopic data available for 2-phenylthiophene?
A2: Yes, several studies have investigated the spectroscopic properties of 2-phenylthiophene. For instance, research has focused on its electronic absorption spectra in both polar and non-polar solvents , revealing insights into the interaction between the thienyl and phenyl chromophores. Additionally, studies utilizing Femtosecond Stimulated Raman Scattering (FSRS) have provided valuable data on the vibrational modes and excited-state dynamics of the molecule.
Q3: Does 2-phenylthiophene exhibit any mesophase behavior?
A3: While 2-phenylthiophene itself is not known to be mesogenic, researchers have synthesized various derivatives by attaching flexible chains or polar groups to the molecule. This modification has led to the observation of smectic and columnar mesophases in these derivatives. These findings highlight the potential of using 2-phenylthiophene as a building block for liquid crystal materials.
Q4: What is known about the stability of 2-phenylthiophene?
A4: 2-Phenylthiophene exhibits good stability under various conditions. Studies have investigated its photostability when incorporated into organic dyes for solar cell applications. The results showed that the incorporation of 2-phenylthiophene as a donor unit led to enhanced stability compared to reference dyes.
Q5: What are the common synthetic approaches to prepare 2-phenylthiophene?
A5: Several synthetic routes have been established for 2-phenylthiophene. A notable method involves the reaction of unsaturated carbonyl compounds with activated sulfur, leading to the formation of 2-phenylthiophene along with other sulfur-containing heterocycles. Another approach utilizes a palladium(II)-catalyzed oxidative cross-coupling reaction between phenylboronic acid and ethyl thiophen-3-yl acetate.
Q6: Can 2-phenylthiophene undergo carbon skeletal rearrangements?
A6: Research utilizing 13C-labelled 2-phenylthiophene under electron impact conditions revealed carbon skeletal rearrangements within the thiophene ring and migration of the phenyl substituent. The degree of scrambling was found to be partially dependent on the energy of the electron beam, suggesting a complex interplay of factors influencing the rearrangement process.
Q7: How does 2-phenylthiophene react under photochemical conditions?
A7: Computational studies employing CASSCF and MP2-CAS methods have been conducted to understand the photochemical isomerization pathways of 2-phenylthiophene. The results suggest that the reaction proceeds through a conical intersection mechanism, providing a more accurate explanation compared to previously proposed pathways.
Q8: Has 2-phenylthiophene been investigated for its biological activity?
A9: Yes, 2-phenylthiophene has been identified as a potential anti-diabetic agent in a study that profiled the bioactive compounds present in the phenolic extract of the brown algae Choonospora minima. This finding suggests that 2-phenylthiophene might possess biological activity and warrants further investigation in relevant biological systems.
Q9: Are there any computational studies focused on 2-phenylthiophene?
A10: Yes, computational chemistry has played a significant role in understanding the properties and reactivity of 2-phenylthiophene. Density Functional Theory (DFT) calculations have been used to investigate its Raman intensities, revealing discrepancies between theoretical predictions and experimental observations. These findings highlight the importance of considering factors like inter-ring torsion angles and the limitations of DFT methods when studying such conjugated systems.
Q10: Has 2-phenylthiophene been explored in the context of drug discovery?
A11: 2-Phenylthiophene has emerged as a key scaffold in the development of inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2. These studies have demonstrated that 2-phenylthiophene derivatives exhibit potent inhibitory activity against PLpro, effectively blocking viral replication in cell-based assays. The high potency and slow off-rates of these inhibitors have been attributed to their unique binding interactions with the enzyme, including the formation of a novel "BL2 groove" and mimicking the binding of ubiquitin.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


